
Z-ARG-BETANA HCL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-ARG-BETANA HCL typically involves the protection of the amino group of arginine, followed by coupling with a suitable betaine derivative. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes multiple steps of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Z-ARG-BETANA HCL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the arginine residue.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Z-ARG-BETANA HCL is used as a substrate in enzymatic assays to study the activity of proteases and other enzymes. It is particularly useful in the characterization of enzyme kinetics and inhibitor screening .
Biology: In biological research, this compound is employed to study protein-protein interactions and signal transduction pathways. It is also used in the development of diagnostic assays for detecting specific enzymes .
Industry: Industrially, this compound is used in the production of diagnostic kits and as a reagent in biochemical assays .
Mechanism of Action
Z-ARG-BETANA HCL exerts its effects by acting as a substrate for specific enzymes, such as proteases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis, leading to the release of products that can be measured to determine enzyme activity . The molecular targets include various proteases and peptidases involved in cellular processes .
Comparison with Similar Compounds
Z-Gly-Gly-Arg-βNA HCl: Another substrate for proteases, used in similar enzymatic assays.
BZ-ARG-BETANA HCL: A related compound with similar applications in biochemical research.
Uniqueness: this compound is unique due to its specific structure, which allows it to be a highly sensitive substrate for certain proteases. This makes it particularly valuable in research applications where precise measurement of enzyme activity is required .
Properties
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3.ClH/c25-23(26)27-14-6-11-21(29-24(31)32-16-17-7-2-1-3-8-17)22(30)28-20-13-12-18-9-4-5-10-19(18)15-20;/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,28,30)(H,29,31)(H4,25,26,27);1H/t21-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPVLOCKSEOPM-BOXHHOBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1851-28-1 |
Source
|
Record name | 1851-28-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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